7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one 7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one
Brand Name: Vulcanchem
CAS No.: 686283-54-5
VCID: VC7680099
InChI: InChI=1S/C22H15FO3/c23-20-9-5-4-8-16(20)13-25-17-10-11-18-21(12-17)26-14-19(22(18)24)15-6-2-1-3-7-15/h1-12,14H,13H2
SMILES: C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F
Molecular Formula: C22H15FO3
Molecular Weight: 346.357

7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one

CAS No.: 686283-54-5

Cat. No.: VC7680099

Molecular Formula: C22H15FO3

Molecular Weight: 346.357

* For research use only. Not for human or veterinary use.

7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one - 686283-54-5

Specification

CAS No. 686283-54-5
Molecular Formula C22H15FO3
Molecular Weight 346.357
IUPAC Name 7-[(2-fluorophenyl)methoxy]-3-phenylchromen-4-one
Standard InChI InChI=1S/C22H15FO3/c23-20-9-5-4-8-16(20)13-25-17-10-11-18-21(12-17)26-14-19(22(18)24)15-6-2-1-3-7-15/h1-12,14H,13H2
Standard InChI Key LEZBVNHPBPONGX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F

Introduction

Structural Elucidation and Molecular Characteristics

Core Chromenone Framework

The chromen-4-one scaffold consists of a fused benzene and pyrone ring system, with a ketone group at position 4. In 7-[(2-fluorophenyl)methoxy]-3-phenylchromen-4-one, substitutions at positions 3 and 7 introduce phenyl and 2-fluorobenzyloxy groups, respectively. These modifications significantly influence electronic distribution and steric interactions, potentially enhancing binding affinity to biological targets .

Key Structural Features:

  • Position 3: A phenyl group contributes to hydrophobic interactions in protein binding pockets.

  • Position 7: A 2-fluorophenylmethoxy group introduces electronegativity and steric bulk, which may modulate solubility and metabolic stability .

Molecular Formula and Weight

Based on structural analogs, the molecular formula is inferred as C22H15FO3, yielding a molecular weight of 346.36 g/mol . Comparative data from similar compounds, such as 7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one (C22H15FO4, 362.3 g/mol), supports this calculation.

Table 1: Comparative Molecular Properties of Chromenone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-oneC22H15FO3346.363-phenyl, 7-(2-fluorobenzyloxy)
7-[(2-Fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-oneC22H15FO4362.32-phenyl, 5-hydroxy, 7-(2-fluorobenzyloxy)
3-[(4-Fluorophenyl)methyl]-5-methoxy-7-pentylchromen-2-one C22H23FO3354.43-(4-fluorobenzyl), 5-methoxy, 7-pentyl

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis route for 7-[(2-fluorophenyl)methoxy]-3-phenylchromen-4-one is documented, analogous chromenones are typically synthesized via:

  • Claisen-Schmidt Condensation: To form the chromenone core from substituted acetophenones and benzaldehydes.

  • Etherification: Introducing the 2-fluorobenzyloxy group via nucleophilic substitution using 2-fluorobenzyl bromide under basic conditions.

  • Functional Group Modifications: Selective oxidation or reduction steps to achieve desired substituents .

Critical Reagents:

  • Potassium permanganate: Used for oxidation of intermediate dihydrochromenones to chromenones.

  • Sodium borohydride: Employed in reducing ketone groups to alcohols in related structures.

Physicochemical Properties

Predicted properties derived from structural analogs include:

  • LogP (Partition Coefficient): ~4.2 (indicating moderate lipophilicity) .

  • Solubility: Low aqueous solubility due to aromatic rings; enhanced in organic solvents like DMSO or ethanol.

  • Melting Point: Estimated 180–200°C, based on similar chromenones .

Biological Activities and Mechanistic Insights

Anti-inflammatory Activity

Fluorinated chromenones inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in prostaglandin and leukotriene biosynthesis. Molecular docking studies suggest that the 2-fluorophenyl moiety could enhance binding affinity to COX-2’s hydrophobic pocket .

Anticancer Mechanisms

Preliminary studies on analogs indicate apoptosis induction via mitochondrial pathways and cell cycle arrest at G1/S phase. The phenyl group at position 3 may interact with tubulin, disrupting microtubule assembly in cancer cells .

Applications in Medicinal Chemistry

Drug Development

The compound’s fluorinated structure offers advantages in pharmacokinetics, including improved metabolic stability and blood-brain barrier penetration . Potential therapeutic targets include:

  • Neurodegenerative Diseases: Antioxidant properties may mitigate oxidative stress in Alzheimer’s models.

  • Oncology: Tubulin-binding activity could be leveraged in antimitotic agents.

Agricultural Chemistry

Chromenone derivatives are explored as eco-friendly pesticides due to their low toxicity and ROS-mediated insecticidal activity.

Challenges and Future Directions

Synthetic Optimization

Current challenges include low yields in etherification steps and regioselectivity issues. Future work could explore catalytic methods or microwave-assisted synthesis to improve efficiency.

Pharmacological Profiling

In vivo studies are needed to validate bioavailability and toxicity. Structural modifications, such as introducing sulfonate groups, may enhance water solubility for intravenous formulations .

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